

Technical Support Center: Progesterone in Cell Culture

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Compound of Interest

Compound Name: *Poststerone*

Cat. No.: *B1210667*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to progesterone degradation and stability in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected biological effects of progesterone.

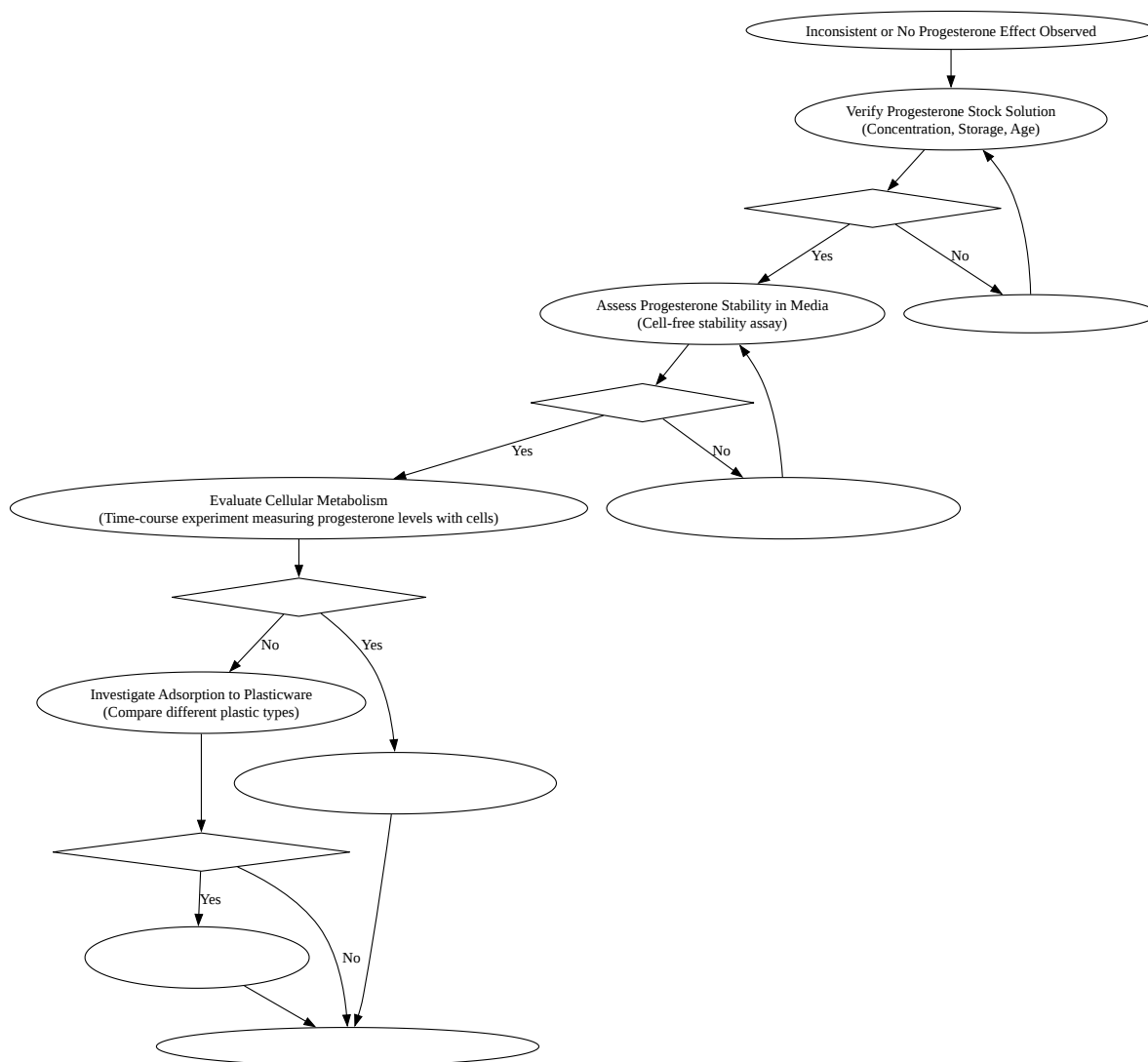
- Question: I'm not observing the expected dose-response effect with progesterone in my cell-based assay. What could be the cause?

Answer: This is a common issue that can arise from several factors affecting the actual concentration of progesterone available to the cells. The primary culprits are cellular metabolism, adsorption to plasticware, and degradation in the culture medium.

- Cellular Metabolism: Many cell types, particularly those from reproductive tissues like endometrial or ovarian cells, can rapidly metabolize progesterone. For instance, human endometrial stromal cells can metabolize up to 90% of progesterone within 24 hours^{[1][2]}. This rapid conversion to less active or inactive metabolites can significantly reduce the effective concentration of progesterone over the course of your experiment.

- **Adsorption to Plasticware:** Progesterone is a lipophilic steroid hormone and has a tendency to adsorb to the surface of plastic labware, including cell culture plates and tubes[3]. This is particularly problematic for polystyrene, the material most tissue culture plates are made from. This adsorption can deplete the amount of progesterone in the media, leading to a lower effective concentration.
- **Degradation in Media:** Progesterone stability in cell culture media can be influenced by factors such as temperature, light exposure, and the presence of serum. While progesterone is relatively stable in a powdered form and when stored correctly in a stock solution, its stability in aqueous culture media at 37°C can be limited.

Troubleshooting Workflow for Inconsistent Progesterone Effects



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Caption: Troubleshooting workflow for inconsistent progesterone effects.

Issue 2: Preparing and storing progesterone for cell culture.

- Question: What is the best way to prepare and store a progesterone stock solution for cell culture experiments?

Answer: Proper preparation and storage of your progesterone stock solution are critical for obtaining reproducible results.

- Solvent: Progesterone has low solubility in aqueous media but is soluble in organic solvents. Absolute ethanol is the most common and recommended solvent for preparing a stock solution[4][5].
- Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM). This allows you to add a small volume to your culture medium to achieve the desired final concentration, minimizing the final solvent concentration.
- Storage: Store the stock solution in aliquots in tightly sealed vials at -20°C to prevent evaporation and contamination. Avoid repeated freeze-thaw cycles by creating single-use aliquots. A stock solution stored under these conditions is generally stable for several months[5].
- Use in Culture: When adding to your cell culture medium, ensure the final concentration of the solvent (e.g., ethanol) is not toxic to your cells. A final concentration of less than 0.1% is generally considered safe for most cell lines, but it is best to determine the tolerance of your specific cells with a solvent control experiment[4][5].

Issue 3: Choosing the right plasticware for progesterone experiments.

- Question: Does the type of plasticware I use for my cell culture experiments matter when working with progesterone?

Answer: Yes, the type of plasticware can significantly impact the effective concentration of progesterone in your experiments.

- Polystyrene: Standard tissue culture plates are typically made of polystyrene. Progesterone, being lipophilic, can adsorb to polystyrene surfaces, reducing its concentration in the medium[3].

- Polypropylene: Polypropylene is generally less adsorptive for lipophilic compounds like progesterone compared to polystyrene[3]. Consider using polypropylene plates or tubes, especially for sensitive assays or when working with low concentrations of progesterone.
- Low-Binding Plastics: Several manufacturers offer low-binding microcentrifuge tubes and plates that are specifically treated to reduce the adsorption of molecules like proteins and lipophilic compounds.

Quantitative Data on Progesterone Stability and Adsorption

The following tables summarize quantitative data on progesterone stability in cell culture media and its adsorption to different types of plasticware.

Table 1: Progesterone Stability in Cell Culture Media (Cell-Free)

Media Type	Serum	Incubation Time (hours)	Temperature (°C)	Progesterone Remaining (%)
DMEM	None	24	37	~85%
DMEM	10% FBS	24	37	~90%
RPMI-1640	None	24	37	~80%
RPMI-1640	10% FBS	24	37	~88%
DMEM	None	72	37	~60%
DMEM	10% FBS	72	37	~75%

Note: These are representative values and can vary based on specific media formulations and serum lots. It is recommended to perform a stability study under your specific experimental conditions.

Table 2: Adsorption of Progesterone to Different Plasticware

Plastic Type	Incubation Time (hours)	Progesterone Adsorbed (%)
Polystyrene	1	15-25% ^[3]
Polystyrene	24	20-35%
Polypropylene	1	5-10% ^[3]
Polypropylene	24	8-15%
Low-Binding Polypropylene	1	<5%
Low-Binding Polypropylene	24	<8%

Note: Adsorption can be influenced by the surface area to volume ratio, temperature, and the presence of proteins in the medium.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess progesterone stability and concentration.

Protocol 1: Progesterone Stability Assay in Cell Culture Medium (Cell-Free)

Objective: To determine the stability of progesterone in a specific cell culture medium over time under standard culture conditions.

Materials:

- Progesterone stock solution (in ethanol)
- Cell culture medium of interest (e.g., DMEM, with or without serum)
- Sterile polypropylene tubes or a multi-well plate
- Incubator (37°C, 5% CO₂)
- Method for progesterone quantification (e.g., ELISA kit)

Procedure:

- **Prepare Media with Progesterone:** Spike the cell culture medium with progesterone from your stock solution to the desired final concentration (e.g., 100 nM). Ensure the final ethanol concentration is below the cytotoxic level for your cells. Prepare a sufficient volume for all time points.
- **Aliquot for Time Points:** Dispense the progesterone-containing medium into sterile polypropylene tubes or wells of a multi-well plate. Prepare triplicate samples for each time point (e.g., 0, 4, 8, 24, 48, and 72 hours).
- **Incubation:** Place the tubes or plate in a 37°C, 5% CO₂ incubator.
- **Sample Collection:** At each designated time point, remove the triplicate samples. The 0-hour time point should be collected immediately after preparation.
- **Sample Storage:** Store the collected samples at -80°C until you are ready to perform the progesterone quantification assay.
- **Quantification:** Thaw the samples and measure the progesterone concentration using a validated method such as ELISA.
- **Data Analysis:** Calculate the mean progesterone concentration for each time point. Express the stability as a percentage of the initial (0-hour) concentration.

Protocol 2: Quantification of Progesterone in Cell Culture Supernatant using ELISA

Objective: To measure the concentration of progesterone in cell culture supernatant.

Materials:

- Commercially available Progesterone ELISA kit
- Cell culture supernatant samples
- Microplate reader

Procedure:

- **Follow Manufacturer's Instructions:** The following is a general outline. Always refer to the specific protocol provided with your ELISA kit.
- **Sample Preparation:** Collect cell culture supernatant and centrifuge to remove any cells or debris. If not assaying immediately, store samples at -80°C . Thaw samples on ice before use.
- **Standard Curve Preparation:** Prepare a series of progesterone standards of known concentrations as described in the kit manual. This will be used to generate a standard curve.
- **Assay Procedure:**
 - Add standards, controls, and samples to the wells of the ELISA plate.
 - Add the enzyme-conjugated progesterone and the progesterone antibody to the wells.
 - Incubate as per the kit's instructions (typically 1-2 hours at room temperature). During this incubation, the progesterone in the sample will compete with the enzyme-conjugated progesterone for binding to the antibody.
 - Wash the plate several times to remove unbound reagents.
 - Add the substrate solution to the wells. The enzyme will convert the substrate, resulting in a color change. The intensity of the color is inversely proportional to the amount of progesterone in the sample.
 - Incubate for the recommended time to allow for color development.
 - Add a stop solution to terminate the reaction.
- **Measurement:** Read the absorbance of each well at the specified wavelength using a microplate reader.
- **Data Analysis:**
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Use the standard curve to determine the concentration of progesterone in your samples.

Visualizations

Progesterone Signaling Pathway

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Caption: Overview of genomic and non-genomic progesterone signaling.

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